2-Methyl-3-furanthiol

Description

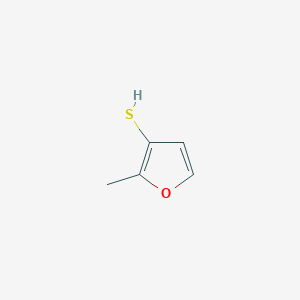

Structure

3D Structure

Properties

IUPAC Name |

2-methylfuran-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYNUXHHUVUINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047118 | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale pink to pale orange liquid; aroma of roasted meat | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

57.00 to 60.00 °C. @ 44.00 mm Hg | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.141-1.150 | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28588-74-1 | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furanthiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylfuran-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-FURANTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21RW1N179 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-furanthiol: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and common experimental protocols related to 2-Methyl-3-furanthiol (MFT). A key aroma compound found in various cooked foods, particularly meat, its unique characteristics make it a significant molecule in flavor chemistry and food science. This document serves as a detailed resource for professionals requiring in-depth knowledge of this potent sulfur-containing furan (B31954).

Core Chemical Properties and Structure

This compound, with the CAS number 28588-74-1, is a volatile organic compound known for its powerful roasted, meaty aroma.[1][2][3] It is a pale pink to pale orange liquid under standard conditions.[1][2] The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for its key quantitative data.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆OS[1][4][5] |

| Molecular Weight | 114.17 g/mol [1][4][6] |

| CAS Number | 28588-74-1[1][4][6] |

| IUPAC Name | 2-methylfuran-3-thiol[1] |

| SMILES | CC1=C(C=CO1)S[1][6] |

| InChI | InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3[1][4][6] |

| InChIKey | RUYNUXHHUVUINQ-UHFFFAOYSA-N[1][4][6] |

| Appearance | Pale pink to pale orange liquid[1][2] |

| Boiling Point | 57-60 °C @ 44 mmHg[1][6][7] |

| Density | 1.141 - 1.150 g/mL at 25 °C[1][6] |

| Refractive Index | 1.509 - 1.530 at 20 °C[1][2][6] |

| Flash Point | 37 °C (98.6 °F) - closed cup[6] |

| Solubility | Insoluble in water; soluble in organic solvents and oils.[1][2] |

Formation Pathways

This compound is not typically found in raw ingredients but is formed during thermal processing through complex chemical reactions. The two primary pathways for its generation are the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1).[8]

-

Maillard Reaction: This pathway involves the reaction between a pentose (B10789219) sugar, such as ribose, and the sulfur-containing amino acid cysteine.[1][7][9] A proposed mechanism suggests the formation of an intermediate, 1,4-dideoxypento-2,3-diulose, which then reacts further to form the furan ring with the thiol group.[1][2]

-

Thiamine Degradation: Thiamine is a potent precursor, and its thermal degradation can be more efficient at producing MFT than the Maillard reaction in certain conditions.[6][8] The key intermediate in this pathway is 5-hydroxy-3-mercaptopentan-2-one, which undergoes cyclization and dehydration to yield this compound.[6][8][10]

The logical relationship between the precursors and the formation of this compound is illustrated in the diagram below.

References

- 1. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]

- 6. This compound | 28588-74-1 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-Methyl-3-furanthiol (CAS Registry Number: 28588-74-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-furanthiol, registered under CAS number 28588-74-1, is a sulfur-containing heterocyclic organic compound.[1][2][3] It is a potent aroma compound, highly valued in the flavor and fragrance industry for its intense meaty and roasted odor profile.[4][5] While its primary application lies in food science, its unique chemical properties and formation pathways are of significant interest to researchers in organic chemistry and biochemistry. This guide provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, synthesis and formation pathways, analytical methodologies, and safety information.

Chemical and Physical Properties

This compound is a volatile liquid, typically appearing colorless to pale yellow or orange.[6][7][8] Its high volatility and low odor threshold contribute to its powerful aromatic character. A summary of its key identifiers and physicochemical properties is presented below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Registry Number | 28588-74-1 | [1][2][3] |

| Molecular Formula | C₅H₆OS | [1][3] |

| Molecular Weight | 114.17 g/mol | [3][9] |

| IUPAC Name | 2-methylfuran-3-thiol | [9] |

| Synonyms | 2-Methyl-3-mercaptofuran, 3-Mercapto-2-methylfuran, Fish Thiol | [1][6] |

| FEMA Number | 3188 | [8] |

| EC Number | 249-094-7 | |

| InChI Key | RUYNUXHHUVUINQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(S)C=CO1 | [9] |

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions | Reference |

| Appearance | Colorless to Yellow/Orange Liquid | Ambient | [6][7] |

| Odor | Roasted, Meaty, Sulfurous | - | [4] |

| Boiling Point | 57-60 °C | 44 mmHg | [10] |

| Density | 1.145 g/mL | 25 °C | [10] |

| Refractive Index | 1.518 | 20 °C | [10] |

| Flash Point | 37 °C (98.6 °F) | Closed Cup | |

| Vapor Pressure | 5.78 mmHg | 25 °C (estimated) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents and oils | - | [8] |

Synthesis and Formation Pathways

This compound is primarily formed naturally during the thermal processing of food through two main chemical routes: the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1).[11] Synthetic routes are often proprietary but are based on principles of heterocyclic chemistry.

Maillard Reaction Pathway

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a key pathway for the formation of this compound. The reaction between the sulfur-containing amino acid L-cysteine and a pentose (B10789219) sugar (like ribose) is a primary route. The process involves a series of complex intermediate steps, including the formation of Amadori rearrangement products and subsequent cyclization and degradation to yield the final furanthiol compound.

Caption: Maillard Reaction Pathway to this compound.

Thiamine Degradation Pathway

The thermal degradation of thiamine is another significant pathway for the formation of this compound, particularly in meat products.[11] This process involves the cleavage of the thiamine molecule, leading to the formation of key intermediates like 5-hydroxy-3-mercaptopentan-2-one. This intermediate then undergoes cyclization and dehydration to form the furan (B31954) ring structure.[11]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary or specific to individual research publications. The following sections provide an overview of the general methodologies employed.

Synthesis Protocol Overview

A patented method for the preparation of a related compound, 2-methyl-3-methylthiofuran, involves the reaction of this compound with dimethyl sulfate (B86663) in an aqueous solution of sodium hydroxide.[12] This suggests that this compound can be used as a starting material. The synthesis of this compound itself often starts from precursors like 2-methylfuran. A general, multi-step process can be summarized as follows:

-

Reaction Initiation : A starting material, such as 2-methylfuran, is reacted with reagents to introduce a functional group at the 3-position.

-

Introduction of Sulfur : A sulfur-containing nucleophile is then used to introduce the thiol group.

-

Purification : The crude product is purified, typically by vacuum distillation, to isolate this compound.

Note: The specific reagents, reaction conditions (temperature, pressure, catalysts), and purification techniques are highly dependent on the chosen synthetic route and are often protected by patents.

Analytical Protocols

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the identification and quantification of the volatile this compound, especially in complex food matrices.[11]

-

Sample Preparation : Due to its volatility, methods like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) are often used to extract and concentrate the analyte from the sample matrix.

-

GC Separation : A non-polar or mid-polar capillary column (e.g., DB-5, HP-5) is typically used for separation. The oven temperature is programmed to ramp up to effectively separate the volatile compounds.

-

MS Detection : Mass spectrometry is used for detection and identification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Caption: General Workflow for GC-MS Analysis.

4.2.2 High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be used for the analysis of this compound.[13]

-

Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[13]

-

Stationary Phase : A C18 column is commonly employed for the separation.[13]

-

Detection : UV detection or mass spectrometry can be used for detection.

Applications and Biological Relevance

Industrial Applications

The predominant use of this compound is as a flavoring agent in the food industry.[4][5] It is used to impart or enhance meaty, savory, and roasted flavors in a wide range of products, including soups, sauces, processed meats, and snack foods.[4][5]

Biological Activity and Drug Development

Currently, there is a lack of significant research on the pharmacological effects or biological activities of this compound that would make it a direct candidate for drug development. Its biological relevance is primarily understood in the context of flavor chemistry and sensory science, where it interacts with olfactory receptors to produce its characteristic aroma. Some studies on sulfur-containing compounds suggest potential antioxidant or antimicrobial properties, but these have not been extensively investigated for this compound specifically.[14] As such, there are no known signaling pathways directly associated with this compound in a therapeutic context.

Safety and Handling

This compound is classified as a flammable liquid and is toxic if swallowed or inhaled.[15] It can also cause serious eye damage.[15]

Table 3: Hazard Information for this compound

| Hazard Statement | GHS Code | Classification | Reference |

| Flammable liquid and vapor | H226 | Flammable Liquid, Category 3 | [15] |

| Toxic if swallowed | H301 | Acute Toxicity, Oral, Category 3 | [15] |

| Fatal if inhaled | H330 | Acute Toxicity, Inhalation, Category 1 | [15] |

| Causes serious eye damage | H318 | Serious Eye Damage, Category 1 | [15] |

Handling and Storage:

-

Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[15]

-

Keep away from heat, sparks, and open flames.[15]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, often under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Conclusion

This compound (CAS: 28588-74-1) is a chemically significant molecule, primarily recognized for its powerful contribution to meaty and savory flavors in foods. Its formation through the Maillard reaction and thiamine degradation are key areas of study in food chemistry. While it is of high importance to the flavor industry, its potential applications in pharmacology and drug development have not been explored, and there is currently no evidence of its involvement in specific biological signaling pathways. Researchers and scientists working with this compound should be well-versed in its physicochemical properties and adhere to strict safety protocols due to its hazardous nature.

References

- 1. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]

- 6. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. fish thiol, 28588-74-1 [thegoodscentscompany.com]

- 10. This compound | 28588-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Showing Compound this compound (FDB015527) - FooDB [foodb.ca]

- 12. This compound | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0036611) [hmdb.ca]

- 15. chemicalbook.com [chemicalbook.com]

The Ubiquitous Yet Elusive Meaty Aroma: A Technical Guide to 2-Methyl-3-furanthiol in Foodstuffs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-furanthiol (MFT) is a potent, sulfur-containing volatile compound renowned for its characteristic meaty and savory aroma. Despite its extremely low odor threshold, MFT plays a pivotal role in the flavor profiles of a diverse range of cooked and processed foods. Its presence is a result of complex chemical transformations occurring during thermal processing, primarily through the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1). This technical guide provides an in-depth overview of the natural occurrence of MFT in various food products, detailed experimental protocols for its quantification, and a visual representation of its formation pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of food science, flavor chemistry, and drug development.

Natural Occurrence of this compound

MFT has been identified as a key aroma contributor in a variety of food products, ranging from cooked meats to roasted coffee and fermented sauces. Its concentration can vary significantly depending on the food matrix, processing conditions, and the presence of precursor molecules.

MFT in Meat Products

Cooked meats are a primary source of this compound, where it contributes significantly to the desirable "meaty" aroma. The concentration of MFT in meat is influenced by factors such as the type of meat, the cooking method, and the duration of heating.

| Meat Product | Cooking Method | Concentration Range (µg/kg) | Reference |

| Beef | Boiled (45 min) | 7 - 28 | [1] |

| Pork | Boiled (45 min) | 6 - 9 | [1] |

| Lamb | Boiled (45 min) | 5 - 11 | [1] |

| Chicken | Boiled (60 min) | 4.5 | [1] |

| Dry-rendered Beef Fat | Dry-rendering | Present (OAV ≥ 1) | [2] |

| Roasted Chicken | Roasting | Key aroma compound | [3][4] |

MFT in Other Food Products

Beyond meat, MFT is a significant aroma compound in a range of other food items, contributing to their complex flavor profiles.

| Food Product | Processing | Concentration Range | Reference |

| Fermented Soy Sauce | Fermentation & Heating | > 0.5 µg/L (increases with heating) | [5] |

| Wine (various) | Fermentation | Up to 100 ng/L | [6] |

| Coffee | Roasting & Brewing | Key odorant (quantitative data limited) | [7] |

| Fermented Grains (for Baijiu) | Fermentation & Distillation | 1.70 - 12.74 µg/kg | [7] |

Formation Pathways of this compound

The formation of MFT in food is primarily attributed to two key chemical pathways that occur during thermal processing: the Maillard reaction and the degradation of thiamine.

Maillard Reaction Pathway

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a major route for the formation of MFT. The key precursors are pentose (B10789219) sugars, such as ribose, and the sulfur-containing amino acid, cysteine.[7][8] A proposed pathway involves the formation of a 1,4-dideoxypento-2,3-diulose intermediate from the reaction of ribose and cysteine.[9]

Maillard reaction pathway for MFT formation.

Thiamine Degradation Pathway

Thiamine (Vitamin B1) is another crucial precursor for the formation of MFT, particularly in meat products.[10] Thermal degradation of thiamine leads to the formation of key intermediates that subsequently cyclize and react to form MFT.

Thiamine degradation pathway leading to MFT.

Experimental Protocols for the Quantification of this compound

The accurate quantification of MFT in complex food matrices is challenging due to its high volatility, reactivity, and low concentration. The following protocols outline the key steps for the analysis of MFT in meat and a general approach for other food matrices.

Quantification of MFT in Meat Products

This protocol is based on a stable isotope dilution assay, which is a highly accurate method for quantifying trace volatile compounds.[1]

1. Sample Preparation and Extraction:

-

Homogenize a known amount of the cooked meat sample.

-

Spike the homogenate with a known amount of a stable isotopically labeled internal standard of MFT (e.g., [²H₃]-2-methyl-3-furanthiol).

-

Extract the volatiles using a suitable organic solvent, such as dichloromethane, under cooling.

-

Concentrate the extract carefully to a smaller volume.

2. Enrichment of Thiols:

-

React the extract with a solution of p-hydroxymercuribenzoic acid to selectively bind the thiols.

-

Purify the thiol-mercury adducts to remove interfering compounds.

-

Liberate the thiols from the adducts by adding a reducing agent like cysteine.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Introduce the liberated thiols into a gas chromatograph using a suitable injection technique (e.g., dynamic headspace).

-

Separate the volatile compounds on a capillary column with a non-polar or medium-polar stationary phase.

-

Detect and quantify MFT and its labeled internal standard using a mass spectrometer operating in selected ion monitoring (SIM) mode.

-

Calculate the concentration of MFT in the original sample based on the response ratio of the analyte to the internal standard.

Workflow for MFT analysis in meat.

General Protocol for Other Food Matrices (e.g., Coffee, Beverages)

For liquid and solid samples like coffee, soy sauce, or wine, headspace solid-phase microextraction (HS-SPME) followed by GC-MS is a common and effective method.

1. Sample Preparation:

-

For liquid samples (e.g., coffee, wine), place a known volume into a headspace vial.

-

For solid samples (e.g., ground coffee), weigh a known amount into a headspace vial and add a specific amount of water or a salt solution to facilitate the release of volatiles.

-

Add a known amount of a suitable internal standard.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sample at a specific temperature for a set time to allow volatiles to partition into the headspace.

-

Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the trapped volatiles from the SPME fiber in the hot injector of the gas chromatograph.

-

Separate, identify, and quantify MFT as described in the meat analysis protocol.

Conclusion

This compound is a crucial aroma compound that significantly influences the sensory perception of a wide array of food products. Its formation through the Maillard reaction and thiamine degradation highlights the complex chemistry that occurs during food processing. The analytical methods detailed in this guide provide a framework for the accurate quantification of this potent odorant, enabling a better understanding of its role in food flavor and its modulation through process optimization. Further research is warranted to expand the quantitative database of MFT in various foodstuffs and to fully elucidate the intricate mechanisms of its formation and degradation.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. mdpi.com [mdpi.com]

- 3. ab :: Animal Bioscience [animbiosci.org]

- 4. Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC–MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contribution of this compound to the cooked meat-like aroma of fermented soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 28588-74-1 | Benchchem [benchchem.com]

A Technical Guide to the Synthesis of 2-Methyl-3-furanthiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Methyl-3-furanthiol (MFT), a potent aroma compound with significant applications in the food and flavor industry and potential relevance in pharmaceutical research due to its sensory and antioxidant properties. This document provides a comprehensive overview of the major synthetic routes, including the Maillard reaction, thiamine (B1217682) degradation, enzymatic hydrolysis, and targeted chemical synthesis. Detailed experimental protocols for key cited methodologies are provided, and quantitative data is summarized for comparative analysis.

Overview of Synthesis Pathways

This compound (MFT) is a volatile sulfur-containing compound naturally found in cooked meats and other thermally processed foods. Its characteristic meaty and roasted aroma makes it a valuable flavor ingredient.[1][2] The primary routes for its formation and synthesis are categorized as follows:

-

Maillard Reaction: A non-enzymatic browning reaction between reducing sugars and amino acids.

-

Thiamine (Vitamin B1) Degradation: The thermal decomposition of thiamine is a significant pathway for MFT formation.[1][3]

-

Enzymatic Hydrolysis: Biocatalytic approaches utilizing enzymes to generate MFT from precursors.[1]

-

Chemical Synthesis: Direct organic synthesis from various starting materials.

The following sections provide detailed descriptions of these pathways, including reaction mechanisms, experimental protocols where available, and quantitative data.

Maillard Reaction Pathway

The Maillard reaction is a well-established pathway for the formation of MFT, typically involving the reaction of a pentose (B10789219) sugar, such as ribose, with the sulfur-containing amino acid cysteine.[2][4][5] The reaction proceeds through a series of complex steps, including the formation of key intermediates. One proposed mechanism involves the formation of a 1,4-dideoxyosone from ribose, which then reacts with cysteine to yield MFT.[4][5][6]

Proposed Reaction Scheme

References

- 1. This compound | 28588-74-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and this compound. | Semantic Scholar [semanticscholar.org]

- 5. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]

- 6. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of 2-Methyl-3-furanthiol in Flavor Chemistry: A Technical Guide

An in-depth exploration of the discovery, formation, and analytical methodologies of a pivotal, potent, and characteristically meaty aroma compound for researchers, scientists, and drug development professionals.

Introduction

Volatile sulfur compounds are paramount in defining the characteristic aromas of many foods, often possessing exceptionally low odor thresholds that allow them to exert significant sensory impact even at trace concentrations.[1][2] Among these, 2-methyl-3-furanthiol (MFT) stands out as a singularly potent and important flavor compound, renowned for its intense meaty and roasted aroma.[1][2][3][4] First identified in heated canned tuna, its presence has since been confirmed in a wide array of thermally processed foods, including various cooked meats, coffee, and fermented soy sauce.[5][6] This technical guide provides a comprehensive overview of the discovery, history, formation pathways, and analytical protocols related to this compound, offering a critical resource for professionals in flavor chemistry and related fields.

Historical Perspective and Initial Discovery

The journey of this compound in flavor science began with investigations into the volatile components of heated canned tuna.[5] This initial identification opened the door to further research, which subsequently revealed its presence in a multitude of other food products.[5] Early research efforts were heavily focused on elucidating its formation pathways, particularly in cooked meat, where it was recognized as a key contributor to the desirable meaty aroma.[5][7] These seminal studies established the Maillard reaction as a primary route for its generation during food processing.[5]

Physicochemical and Sensory Properties

This compound, with the chemical formula C5H6OS and a molecular weight of 114.17 g/mol , is a colorless to light yellow liquid.[3][5] Its potent sensory characteristics are a defining feature, with a taste profile at 15 ppm described as sulfurous, fishy, meaty, and reminiscent of salmon and tuna with a roasted nuance.[3]

Quantitative Sensory Data

The remarkably low odor threshold of this compound underscores its importance as a high-impact aroma compound. The following table summarizes key quantitative sensory and occurrence data.

| Parameter | Value | Food Matrix/Medium | Reference(s) |

| Odor Threshold | 0.05 pg/kg | - | [7] |

| 0.007 µg/kg | Water | [8] | |

| 0.0025 ng/L | Air | [8] | |

| 4 ng/L | Model dilute alcohol solution | [6] | |

| Concentration in Wine | Up to 100 ng/L | Red and white Bordeaux, Loire Valley Sauvignon blanc, white Burgundy, and Champagne | [9][10] |

| Concentration in Fermented Grains | 1.70–12.74 µg/kg | - | [1] |

| Typical Use Levels in Flavors | 10-100 ppm | Various meat flavors (bacon, beef, chicken, pork) | [4] |

| 1-30 ppm | Seafood flavors (crab, lobster, tuna) | [4] | |

| 1-8 ppm | Nut flavors (almond, hazelnut, pistachio) | [4] |

Formation Pathways of this compound

The generation of this compound in food is primarily attributed to two key chemical routes: the Maillard reaction and the thermal degradation of thiamine (B1217682) (Vitamin B1).[1][2][5][11]

Maillard Reaction

The most common pathway for MFT formation is the Maillard reaction between a pentose (B10789219) sugar, such as ribose, and the sulfur-containing amino acid cysteine during thermal processing.[1][5] This complex series of reactions involves the formation of several key intermediates. While pentoses are more efficient precursors, hexoses like glucose and rhamnose can also yield significant amounts of MFT.[12]

A proposed mechanism involves the reaction of hydroxyacetaldehyde and mercapto-2-propanone, which yields 4,5-dihydroxy-1-mercapto-2-pentanone. This intermediate then undergoes cyclization and dehydration to form MFT.[5] Quantitative studies have shown this to be a highly effective route, with a reported yield of 1.4 mol% under anhydrous conditions at 180°C.[5][12]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. This compound | 28588-74-1 | Benchchem [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 8. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-Methyl-3-furanthiol: Olfactory Profile, Analysis, and Formation

Introduction

2-Methyl-3-furanthiol (MFT), identified by its CAS Number 28588-74-1 and FEMA Number 3188, is a highly potent, sulfur-containing heterocyclic organic compound.[1][2] It is a key aroma constituent in a wide variety of cooked and processed foods, including meat, coffee, and fermented products.[3] Its exceptionally low odor threshold means it can significantly influence the overall flavor profile of a product even at trace concentrations.[4] This guide provides an in-depth overview of MFT's olfactory properties, quantitative data, formation pathways, and the experimental protocols used for its analysis, tailored for researchers and professionals in flavor chemistry and product development.

Olfactory Properties and Aroma Profile

This compound is renowned for its intense and complex aroma, which is predominantly characterized by savory notes.

-

Primary Descriptors: The most common descriptor for MFT is "meaty" or "cooked meat-like".[4][5] It is also frequently described with terms such as "roasted," "savory," and "sulfurous."[6][7]

-

Concentration Dependence: The perceived aroma can vary with concentration. While low concentrations impart a desirable cooked meat character, higher concentrations can introduce "fishy," "metallic," or even "pickle-like" off-notes, as observed in some types of Chinese Baijiu.[5][8]

-

Taste Profile: At a concentration of 15 ppm, its taste is described as sulfurous, fishy, and meaty, with nuances of salmon and tuna and a slight roasted character.[9]

The chemical structure of this compound is fundamental to its distinct aroma.

Caption: Chemical structure of this compound (C5H6OS).

Quantitative Sensory and Occurrence Data

The potency of MFT is quantified by its extremely low odor threshold. Its presence has been confirmed in numerous food products.

Table 1: Odor Threshold of this compound

| Medium | Odor Threshold | Reference(s) |

| General | 0.00003 µg/kg | |

| Model Dilute Alcohol Solution | 4 ng/L | [4] |

| 67% Ethanol/Water Solution | 0.0057 µg/L | [10] |

Table 2: Reported Concentrations of this compound in Food Products

| Food Product | Concentration Range | Reference(s) |

| Fermented Soy Sauce | ~0.5 µg/L | [4] |

| Moutai-aroma type Baijiu | 1.70–12.74 µg/kg | [11] |

| Various Wines | Up to 100 ng/L | [12] |

| Canned Tuna | Present (Key Odorant) | [3] |

| Cooked Beef | Present | [3] |

Table 3: Illustrative Use Levels in Flavor Formulations

| Flavor Application | Recommended Starting Level (in flavor concentrate) | Reference(s) |

| Roast Beef | 100 ppm | [13] |

| Chicken / Ham | 50 ppm | [13] |

| Bacon | 25 ppm | [13] |

| Tuna / Crab | 10 ppm | [13] |

| Chocolate | 10 - 30 ppm | [13] |

Formation Pathways

MFT is not typically present in raw ingredients but is generated during thermal processing through two primary chemical routes: the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1).

Maillard Reaction

This pathway involves the reaction of a sulfur-containing amino acid, typically cysteine, with a reducing sugar. Pentoses are generally more effective precursors than hexoses.[14]

Caption: Generalized pathway for MFT formation via the Maillard reaction.

Thiamine Degradation

Thiamine is a highly efficient precursor to MFT and can be the dominant formation pathway in certain food systems.[5] The process involves thermal cleavage of the thiamine molecule to yield key intermediates that subsequently cyclize to form the furan (B31954) ring.[5][15]

Caption: Formation of MFT through the thermal degradation of thiamine.

Experimental Protocols

The analysis of MFT is challenging due to its high volatility, reactivity, and low concentration. Specialized protocols are required for its accurate identification and quantification.

Protocol: Volatile Compound Extraction

The initial step involves isolating volatile and semi-volatile compounds from the food matrix.

-

Objective: To extract and concentrate aroma compounds, including MFT, for subsequent analysis.

-

Methodologies:

-

Headspace Solid-Phase Microextraction (HS-SPME): A fiber coated with a stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample. Volatiles adsorb to the fiber and are then thermally desorbed into the GC inlet.

-

Solvent Extraction: Direct solvent extraction using a low-boiling-point solvent (e.g., dichloromethane) followed by concentration. Techniques like high-vacuum transfer (HVT) can be used for purification.[11]

-

Dynamic Headspace Sampling (Purge-and-Trap): An inert gas is passed through the sample, and the purged volatiles are trapped on an adsorbent material. The trap is then heated to release the compounds for analysis.

-

Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is the primary technique for identifying odor-active compounds in a complex mixture.

-

Objective: To separate volatile compounds and assess the odor of each compound as it elutes from the GC column.

-

Methodology:

-

Injection: The concentrated extract is injected into the gas chromatograph.

-

Separation: Compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5 or DB-Wax).

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., Mass Spectrometer), and the other is sent to an olfactometry port.

-

Detection:

-

Mass Spectrometry (MS): Provides structural information for chemical identification.

-

Sulfur-Specific Detector (e.g., PFPD): Confirms the presence of sulfur-containing compounds.[15]

-

Human Assessor: A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of each detected odor.

-

-

Aroma Extract Dilution Analysis (AEDA): The extract is analyzed at stepwise dilutions until no odor is perceived. The highest dilution at which a compound is detected gives its Flavor Dilution (FD) factor, indicating its relative aroma potency.[5]

-

Caption: A typical experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Protocol: Quantification of Thiols in Wine

A specific method has been developed for quantifying highly reactive thiols like MFT in complex matrices like wine.[10][12]

-

Objective: To accurately measure the concentration of MFT in wine.

-

Methodology:

-

Derivatization: p-Hydroxymercuribenzoate (pHMB) is added directly to the wine sample. It selectively binds with volatile thiols, including MFT, to form stable, non-volatile conjugates.

-

Purification: The sample is passed through a solid-phase extraction (SPE) column to remove matrix interferences, while the pHMB-thiol conjugates are retained.

-

Release: A cysteamine (B1669678) solution is applied in reverse flow to the column. Cysteamine displaces the MFT from the pHMB conjugate, releasing the free, volatile thiol.

-

Analysis: The eluted fraction containing the released thiols is then analyzed by a sensitive technique such as GC-MS or GC-PFPD for quantification, often using a stable isotope-labeled internal standard.

-

Conclusion

This compound is a flavor compound of paramount importance, responsible for the desirable meaty and roasted notes in many thermally processed foods. Its formation is intricately linked to the Maillard reaction and thiamine degradation, making its concentration a function of both ingredient composition and processing conditions. For researchers and developers, understanding its complex aroma profile, potent nature, and the analytical methods required for its study is crucial for effective flavor design, quality control, and the mitigation of potential off-notes. The protocols and data presented herein provide a foundational guide for the scientific investigation of this impactful aroma molecule.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 3. This compound | 28588-74-1 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | 28588-74-1 | Benchchem [benchchem.com]

- 6. fish thiol, 28588-74-1 [thegoodscentscompany.com]

- 7. This compound [ventos.com]

- 8. 2-甲基-3-呋喃硫醇 ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. perfumerflavorist.com [perfumerflavorist.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. GC-olfactometric characterization of aroma volatiles from the thermal degradation of thiamin in model orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methyl-3-furanthiol (MFT) Research

Abstract

This compound (MFT), a heterocyclic sulfur-containing compound, is a highly potent aroma molecule responsible for the characteristic "meaty" or "roasted" scent in a variety of cooked and processed foods.[1][2] With an exceptionally low odor threshold, its contribution to the overall flavor profile of foods like cooked beef, coffee, and certain fermented beverages is significant, often defining their desirable sensory characteristics.[2][3][4] MFT is primarily formed through the Maillard reaction between carbohydrates and sulfur-containing amino acids, as well as through the thermal degradation of thiamine (B1217682).[1][2] This guide provides a comprehensive review of the existing research on this compound, covering its chemical properties, natural occurrence, formation pathways, and analytical methodologies. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes to serve as a technical resource for professionals in food science and drug development.

Chemical Properties and Sensory Profile

This compound (CAS No. 28588-74-1) has a molecular formula of C5H6OS and a molecular weight of 114.17 g/mol .[5] It is recognized as one of the most potent aroma-active compounds found in food.[2] Its aroma is typically described as "meaty," "roasted," "cooked rice," or "vitamin-like."[6]

Sensory Thresholds

The sensory impact of an aroma compound is often evaluated by its odor threshold, the lowest concentration detectable by the human nose. The Odor Activity Value (OAV), calculated as the ratio of a compound's concentration to its odor threshold, indicates its significance to the overall aroma.[3][7] MFT possesses an extremely low odor detection threshold, making it a key contributor to food flavor even at trace concentrations.

Table 1: Sensory Thresholds of this compound

| Medium | Odor Threshold | Reference |

| Water | 0.005-0.01 ppb (μg/L) | [6] |

| 46% Ethanol-Water | 0.0048 μg/L | [8] |

| General | 0.007 ppb (μg/L) | [4][9] |

| Air | 0.00003 μg/kg | [2] |

Occurrence in Food and Beverages

MFT is a pivotal volatile compound that imparts the characteristic "meaty" aroma in various cooked meats, including beef, chicken, and pork.[1] Its presence is not limited to meat; it has been identified in a wide range of products, from coffee and beer to fermented grains used in the production of Chinese Baijiu.[1][10][11]

Table 2: Concentration of this compound in Various Food and Beverage Products

| Product Category | Specific Product/Condition | Concentration Range | Reference |

| Beverages | |||

| Chinese Baijiu (Ronghexiang aroma-type) | 0.9–2.8 µg/L | [1] | |

| Chinese Baijiu (Luzhou-flavor) | 0.07–0.13 µg/L | [1] | |

| Fermented Grains | |||

| Sauce-Aroma Baijiu Production (1st-7th rounds) | 1.70–12.74 μg/kg | [8] | |

| Cooked Meats | |||

| Boiled Beef | Identified as a key odorant | [12] |

Formation Pathways

MFT is generated in food primarily through two pathways: the Maillard reaction and the degradation of thiamine (Vitamin B1).[2] Enzymatic reactions may also play a role in its release from precursors.[1]

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is the most common pathway for MFT formation.[1][2] The reaction of pentose (B10789219) sugars like ribose with the sulfur-containing amino acid cysteine is a well-studied route.[6][13] Key intermediates include Amadori compounds, norfuraneol, and hydrogen sulfide (B99878) (H₂S), which is liberated from cysteine.[1][6][8]

Thiamine Degradation

The thermal degradation of thiamine is another significant pathway for MFT generation and can be more efficient than the Maillard reaction in certain food systems like meat.[1][6] The process involves the cleavage of the thiamine molecule and cyclization of the key intermediate 5-hydroxy-3-mercaptopentan-2-one.[6][8]

Enzymatic Formation

Enzymatic pathways can also contribute to the release of MFT. Lipases and β-lyase enzymes, such as those from Saccharomyces cerevisiae, can cleave cysteine-S-conjugates or thioacetates to release volatile thiols.[1][14] For instance, lipase (B570770) from Candida rugosa has been shown to hydrolyze S-3-(2-methylfuryl) thioacetate (B1230152) to produce MFT with yields as high as 88%.[14] This presents a potential chemoenzymatic approach for MFT synthesis.[14]

Analytical Methodologies

The analysis of MFT is challenging due to its high volatility, reactivity (prone to oxidation), and low concentration in complex food matrices.[2][15] Methods typically involve extraction, concentration, and detection by gas chromatography-mass spectrometry (GC-MS).

Extraction Techniques

Several techniques are employed to isolate MFT from food samples:

-

Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the headspace of a sample to adsorb volatiles.[15][16] It is suitable for automation.[15] Polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers are commonly used.[15]

-

Solvent-Assisted Flavor Evaporation (SAFE): A form of vacuum distillation that allows for the gentle separation of volatile compounds from a solvent extract under high vacuum, minimizing thermal degradation.[17]

-

Solid-Phase Extraction (SPE): This technique is used to clean up and concentrate analytes from a liquid sample, effectively identifying key aroma compounds like MFT from complex matrices.[9][17]

Detection and Quantification

-

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception.[18] As compounds elute from the GC column, they are split between a chemical detector (like MS) and a sniffing port, allowing for the identification of odor-active compounds.[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile compounds. For enhanced sensitivity with thiols, Negative Chemical Ionization (NCI) mass spectrometry can be used, often after derivatization.[15]

-

Stable Isotope Dilution Assay (SIDA): A highly accurate quantification method where a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated MFT) is added to the sample as an internal standard. This corrects for losses during sample preparation and analysis.[12]

Experimental Protocol: Automated SPME-GC-MS Analysis of MFT in Wine

This protocol is a generalized summary based on methodologies described in the literature, particularly for automated analysis of polyfunctional thiols.[15][19]

-

Sample Preparation:

-

Pour 10 mL of the wine sample into a 20 mL headspace vial. Add a magnetic stir bar.

-

For SIDA, spike the sample with a known concentration of deuterated this compound internal standard.

-

Seal the vial with a septum cap.

-

-

Automated On-Fiber Derivatization and Extraction (using a Combi-Pal or similar autosampler):

-

Reagent Exposure: Program the autosampler to expose a 65 µm PDMS/DVB SPME fiber to the headspace of a vial containing a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), for 5 minutes. This step converts the thiol into a more stable and highly detectable derivative.[15]

-

Sample Extraction: Immediately transfer the reagent-loaded fiber to the headspace of the prepared sample vial.

-

Incubation and Extraction: Incubate the sample vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30-45 minutes) with agitation to facilitate the extraction and derivatization of MFT onto the fiber.

-

-

GC-MS Analysis:

-

Desorption: The autosampler injects the fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the derivatized analytes for a period of 5-10 minutes in splitless mode.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-624 or equivalent) for separation. A typical oven temperature program starts at 50°C, holds for 2 minutes, then ramps at 10°C/min to 250°C, and holds for 5 minutes.[20]

-

Mass Spectrometric Detection: Operate the mass spectrometer in Negative Chemical Ionization (NCI) mode for high sensitivity towards the pentafluorobenzyl derivatives. Monitor specific ions for the MFT derivative and its deuterated internal standard.[15]

-

-

Quantification:

-

Integrate the peak areas for the characteristic ions of the analyte and the internal standard.

-

Calculate the concentration of MFT in the original sample based on the peak area ratio and the known concentration of the added internal standard.

-

Biological Activity

While this compound is primarily studied for its role in food flavor, some research indicates it possesses biological activity, particularly as an antioxidant.[2]

Antioxidant Properties

MFT has demonstrated good antioxidant activities in both aqueous and organic systems, where it can protect against lipid peroxidation.[2] This activity is common for thiol-containing compounds, which can act as radical scavengers. Although detailed pharmacological studies are limited, this inherent antioxidant capacity suggests a potential, albeit unexplored, role in biological systems. A network pharmacology analysis of Yellowhorn leaves and flowers, which contain MFT, showed a wide range of biological activities for the various components present, including anti-inflammatory and antioxidant effects, though these are not attributed solely to MFT.[4][21]

Conclusion and Future Directions

This compound is a critically important aroma compound that defines the sensory profile of many staple foods and beverages. Significant progress has been made in understanding its formation through the Maillard reaction and thiamine degradation, and sophisticated analytical techniques now allow for its quantification at ultra-trace levels.

For researchers and food scientists, future work could focus on controlling MFT formation during processing to either enhance desirable meaty notes or mitigate off-flavors in certain products.[2] For professionals in drug development, while MFT's direct pharmacological applications are not yet established, its potent antioxidant activity warrants further investigation. Exploring the metabolism of MFT and the biological effects of its derivatives could reveal novel applications beyond the realm of food chemistry.

References

- 1. This compound | 28588-74-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Widely Targeted Metabolomics and Network Pharmacology Reveal the Nutritional Potential of Yellowhorn (Xanthoceras sorbifolium Bunge) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. scispace.com [scispace.com]

- 13. imreblank.ch [imreblank.ch]

- 14. imreblank.ch [imreblank.ch]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. mdpi.com [mdpi.com]

- 18. epdf.pub [epdf.pub]

- 19. scispace.com [scispace.com]

- 20. Microwave-Assisted Extraction Coupled with Mass Spectrometry for Determining Five Volatile Compounds from Soy Sauces - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to 2-Methyl-3-furanthiol: Synonyms, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Methyl-3-furanthiol (MFT), a potent aroma compound with significant interest in flavor chemistry and potential applications in other fields. This document details its nomenclature, physicochemical properties, and key experimental methodologies for its analysis and formation.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and alternative identifiers is provided below for clear identification and literature searching.

-

2-Methylfuran-3-thiol[1]

-

3-Furanthiol, 2-methyl-[1]

-

2-Methyl-3-furylthiol[1]

-

3-Mercapto-2-methylfuran[1]

-

Oxycyclothione 030

-

CAS 28588-74-1[1]

-

EINECS 249-094-7[1]

-

JECFA Number 1060[1]

-

UNII-N21RW1N179[1]

-

NSC 46123

-

2-methyl-furan-3-thiol[1]

-

2-methyl-3-sulfanylfuran[1]

-

Furan-3-thiol, 2-methyl[1]

-

2-methyl-3-mercapto-furan[1]

-

methyl furanthiol[1]

-

2-methyluran-3-thiol[1]

-

2-methyl-3-furan thiol[1]

Quantitative Data

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various sources.

Table 2.1: Identification and Chemical Formula

| Identifier | Value |

| CAS Number | 28588-74-1 |

| FEMA Number | 3188[1][3] |

| EINECS Number | 249-094-7[1] |

| JECFA Number | 1060[1] |

| Molecular Formula | C₅H₆OS |

| Molecular Weight | 114.17 g/mol |

| InChI | InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3 |

| InChIKey | RUYNUXHHUVUINQ-UHFFFAOYSA-N |

| SMILES | CC1=C(S)C=CO1 |

Table 2.2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow or pinkish liquid |

| Odor | Roasted meat, beef broth, coffee-like |

| Boiling Point | 57-60 °C at 44 mmHg |

| Density | 1.145 g/cm³ at 25 °C |

| Refractive Index | 1.518-1.522 at 20 °C |

| Flash Point | 37 °C (98.6 °F) |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils |

| Vapor Pressure | 5.78 mmHg at 25 °C |

Experimental Protocols

This section provides detailed methodologies for the formation of this compound in a model system and its analysis by gas chromatography-mass spectrometry (GC-MS).

Formation of this compound in a Maillard Reaction Model System

This protocol describes the generation of this compound from the reaction of a pentose (B10789219) sugar and a sulfur-containing amino acid, simulating conditions found in food processing.

Materials:

-

D-Xylose

-

L-Cysteine hydrochloride

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Deionized water

-

Reaction vials (pressure-resistant)

-

Heating block or oil bath

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Reaction Mixture: In a pressure-resistant reaction vial, dissolve D-xylose (e.g., 1 mmol) and L-cysteine hydrochloride (e.g., 1 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.0).

-

Reaction: Tightly seal the vial and heat the mixture in a heating block or oil bath at a controlled temperature (e.g., 120-140 °C) for a specified duration (e.g., 30-60 minutes). The reaction time and temperature can be varied to study their effect on the yield of this compound.

-

Cooling and Extraction: After the reaction, cool the vial to room temperature. Extract the reaction mixture with dichloromethane (3 x 5 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: The resulting extract can be analyzed by GC-MS to identify and quantify the formed this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the identification and quantification of this compound in a sample matrix, such as the extract from the model system described above or a food extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile sulfur compounds (e.g., DB-S, VF-WAXms)

-

Autosampler

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase to 240 °C at a rate of 5 °C/min

-

Final hold: Hold at 240 °C for 5 minutes

-

-

Transfer Line Temperature: 250 °C

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-350

-

Solvent Delay: 3 minutes

Procedure:

-

Sample Injection: Inject 1 µL of the prepared extract into the GC-MS system.

-

Data Acquisition: Acquire data in full scan mode.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The characteristic mass spectral fragments for this compound should be observed.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. An internal standard can be used to improve accuracy and precision.

Signaling Pathways and Logical Relationships

The formation of this compound is a complex process involving multiple chemical reactions. The following diagrams illustrate the key formation pathways.

Caption: Maillard reaction pathway for the formation of this compound.

Caption: Thiamine degradation pathway leading to this compound.

References

The Formation of 2-Methyl-3-furanthiol: A Deep Dive into its Biosynthesis in Natural Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-furanthiol (MFT) is a potent sulfur-containing volatile compound renowned for its characteristic meaty and savory aroma. Its presence, even at trace levels, significantly impacts the flavor profiles of a wide range of thermally processed foods, including cooked meats, roasted coffee, and certain fermented products. Understanding the intricate biosynthetic pathways of MFT is of paramount importance for the food industry in controlling and optimizing flavor development, as well as for researchers in the fields of natural products and sensory science. This technical guide provides a comprehensive overview of the core biosynthetic routes of this compound in natural systems, supported by quantitative data, detailed experimental protocols, and visual representations of the key chemical transformations.

Core Biosynthetic Pathways

The formation of this compound in natural systems is primarily attributed to two key chemical pathways that occur during the thermal processing of food: the Maillard reaction and the thermal degradation of thiamine (B1217682) (Vitamin B1). Enzymatic pathways may also contribute to its release from non-volatile precursors.

The Maillard Reaction: A Symphony of Flavor Creation

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a major contributor to the formation of MFT. The key precursors in this pathway are a pentose (B10789219) sugar, most notably D-ribose , and the sulfur-containing amino acid L-cysteine .

The reaction proceeds through several stages, leading to the formation of key intermediates. Isotopic labeling studies have been instrumental in elucidating this pathway, confirming that the carbon skeleton of ribose is largely incorporated into the MFT molecule.[1] A crucial intermediate in the formation of MFT from ribose and cysteine is 1,4-dideoxy-2,3-pentodiulose .[1] The proposed mechanism suggests that this intermediate undergoes a series of reactions, including cyclization and reaction with hydrogen sulfide (B99878) (derived from the degradation of cysteine), to form the furan (B31954) ring and introduce the thiol group.

While 4-hydroxy-5-methyl-3(2H)-furanone was initially proposed as a key intermediate, isotopic labeling experiments have indicated that it plays a minor role in the formation of this compound from ribose and cysteine under certain conditions.[1]

Caption: Proposed Maillard reaction pathway for the formation of this compound.

Thermal Degradation of Thiamine (Vitamin B1)

Thiamine, a vitamin abundant in many food sources, particularly meat, is another significant precursor to MFT. During thermal processing, thiamine undergoes degradation, yielding a variety of flavor-active compounds, including MFT.[2] This pathway is considered highly efficient, in some cases more so than the Maillard reaction.[2]

The key step in this process is the cleavage of the thiamine molecule into its pyrimidine (B1678525) and thiazole (B1198619) moieties. The thiazole ring, containing the sulfur atom, is the direct precursor to MFT. A critical intermediate formed during this degradation is 5-hydroxy-3-mercapto-2-pentanone .[3] This intermediate then undergoes intramolecular cyclization and dehydration to form the this compound structure.

Caption: Thermal degradation pathway of Thiamine leading to this compound.

Enzymatic Formation

In addition to thermally-induced pathways, enzymatic reactions can also contribute to the release of MFT from non-volatile precursors. In some natural systems, MFT can exist in a conjugated form, bound to cysteine as S-(2-methyl-3-furyl)-L-cysteine. Certain microbial enzymes, such as β-lyases, possess the ability to cleave these cysteine-S-conjugates, liberating the volatile thiol and contributing to the overall aroma profile, particularly in fermented products.[4]

Quantitative Data on this compound Formation

The concentration of this compound can vary significantly depending on the food matrix, processing conditions (temperature, time, pH), and the availability of precursors. The following tables summarize quantitative data from various studies.

Table 1: Concentration of this compound in Various Food Products

| Food Product | Concentration Range | Reference(s) |

| Cooked Beef | 1 - 15 µg/kg | [5][6] |

| Cooked Pork | 2 - 10 µg/kg | [6] |

| Cooked Chicken | 0.5 - 5 µg/kg | [6] |

| Roasted Coffee | 1 - 10 µg/kg | [7] |

| Fermented Soy Sauce | 0.4 - 1.0 µg/L | [4] |

| Stored Orange Juice | up to 270 ng/L | [8] |

| Wine | up to 100 ng/L | [9] |

Table 2: Yield of this compound in Model Systems

| Precursors | Reaction Conditions | Molar Yield (%) | Reference(s) |

| Ribose + Cysteine | 95°C, 4 h, pH 5 | Not specified | [10] |

| Ribose + Cysteine | Extrusion cooking | Not specified | [6] |

| Hydroxyacetaldehyde + Mercapto-2-propanone | 180°C, 6 min, anhydrous | 1.4 | [11] |

| Thiamine | Thermal degradation | Not specified | [2] |

Experimental Protocols

Accurate quantification and identification of the highly reactive and often low-concentration this compound require sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method. Gas Chromatography-Olfactometry (GC-O) is also employed to determine the sensory impact of MFT.

HS-SPME-GC-MS Analysis of this compound in Meat

This protocol provides a general guideline for the analysis of MFT in a cooked meat matrix.

a. Sample Preparation:

-

Homogenize 10 g of cooked meat sample.

-

Transfer 5 g of the homogenate into a 20 mL headspace vial.

-

Add 5 mL of saturated NaCl solution to enhance the release of volatiles.

-

Add a suitable internal standard (e.g., deuterated this compound) for accurate quantification.

-

Seal the vial immediately with a PTFE/silicone septum cap.

b. HS-SPME Procedure:

-

Equilibrate the sample vial at 60°C for 15 minutes in an agitator.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

c. GC-MS Parameters:

-

Injector: Splitless mode, 250°C.

-

Desorption Time: 5 minutes.

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp to 150°C at 4°C/min.

-

Ramp to 240°C at 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of MFT (e.g., m/z 114, 85, 57).

-

Caption: A typical workflow for the analysis of this compound in meat samples.

GC-Olfactometry (GC-O) for Odor Activity Assessment

GC-O allows for the sensory evaluation of individual volatile compounds as they elute from the GC column. This technique is crucial for determining the odor activity value (OAV) of MFT, which is a measure of its contribution to the overall aroma.

a. Methodology:

-

An extract of the food sample is prepared (e.g., by solvent extraction or SPME).

-

The extract is injected into the GC system.

-

The column effluent is split between a chemical detector (e.g., FID or MS) and a sniffing port.

-

Trained panelists sniff the effluent from the sniffing port and record the time, intensity, and description of any detected odors.

-

By comparing the retention time of the perceived "meaty" aroma with the retention time of the MFT peak on the chemical detector, its sensory contribution can be confirmed.

-

The Odor Activity Value (OAV) is calculated by dividing the concentration of MFT by its odor threshold in the specific food matrix. An OAV greater than 1 indicates that the compound contributes to the aroma of the product.[12]

Conclusion

The biosynthesis of this compound is a complex process intricately linked to the chemical transformations that occur during the heating of food. The Maillard reaction and thiamine degradation stand out as the principal pathways for its formation, with enzymatic activity playing a potential role in its release from precursors. The quantitative data presented highlight the wide-ranging concentrations of this potent aroma compound across various food systems. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to accurately identify and quantify MFT. A thorough understanding of these biosynthetic pathways and analytical methodologies is essential for the targeted modulation of flavor profiles in food production and for advancing our knowledge of the chemistry of natural aromas.

References

- 1. Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 28588-74-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. article.scirea.org [article.scirea.org]

- 6. researchgate.net [researchgate.net]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. mdpi.com [mdpi.com]

- 9. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and this compound. | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Methyl-3-furanthiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-Methyl-3-furanthiol (MFT), a potent aroma compound with a characteristic meaty and savory scent, in various matrices. The following protocols are designed to offer robust and reproducible methods for researchers in the fields of food science, flavor chemistry, and drug development.

Introduction